1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The compound 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic molecule featuring a chromeno[2,3-c]pyrrole-3,9-dione core. Key substituents include a 3-methoxy-4-(3-methylbutoxy)phenyl group at position 1 and a 1,3-thiazol-2-yl moiety at position 2. Its synthesis is enabled by a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, as described in . This method allows for the generation of diverse analogs, forming libraries of 223 derivatives for drug discovery applications.
Properties
Molecular Formula |
C26H24N2O5S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H24N2O5S/c1-15(2)10-12-32-19-9-8-16(14-20(19)31-3)22-21-23(29)17-6-4-5-7-18(17)33-24(21)25(30)28(22)26-27-11-13-34-26/h4-9,11,13-15,22H,10,12H2,1-3H3 |
InChI Key |
STFPCHJKGCLCET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Chromeno-Pyrrole Core
The chromeno[2,3-c]pyrrole scaffold is constructed via a tandem cyclization-condensation reaction. A starting material such as methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate undergoes cyclization with 4-methoxy-3-(3-methylbutoxy)benzaldehyde in the presence of ammonium acetate. This step forms the fused tricyclic system through a Knorr-type pyrrole synthesis mechanism.
Table 1: Reaction Conditions for Core Formation
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Methyl dioxobutanoate | 1.0 eq | Ethanol | 80°C | 20 h | 72% |
| 4-Methoxy-3-(3-methylbutoxy)benzaldehyde | 1.2 eq | Ethanol | 80°C | 20 h | – |
| Ammonium acetate | 2.5 eq | – | – | – | – |
Table 2: Thiazole Coupling Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | POCl₃ (0.1 eq) |
| Reaction Time | 12 h |
| Yield | 65% |
Final Functionalization and Purification
The product undergoes recrystallization from a mixture of ethyl acetate and hexane (3:1 v/v) to achieve >98% purity. Analytical characterization via -NMR and high-resolution mass spectrometry (HRMS) confirms the molecular structure.
Optimization Strategies for Improved Yield
Solvent and Temperature Effects
Comparative studies demonstrate that polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but reduce selectivity. Ethanol remains the optimal solvent for balancing yield and purity. Lowering the temperature during thiazole coupling to 0°C minimizes side reactions, improving yields by 15–20%.
Catalytic Systems
The use of Lewis acids such as zinc triflate (Zn(OTf)₂) accelerates the cyclization step, reducing reaction time from 20 h to 8 h while maintaining a 70% yield. However, residual metal contamination necessitates additional purification steps.
Mechanistic Insights and Side-Reaction Mitigation
Cyclization Mechanism
The chromeno-pyrrole core forms via a stepwise process:
-
Aldol condensation between the aldehyde and β-keto ester.
-
Intramolecular cyclization to generate the pyrrole ring.
-
Aromatization through dehydration.
Side reactions, such as over-oxidation of the pyrrole nitrogen, are suppressed by maintaining a nitrogen atmosphere and avoiding excess oxidizing agents.
Thiazole Coupling Challenges
Competing reactions at the pyrrole nitrogen are mitigated by pre-activating the thiazole with trimethylsilyl chloride (TMSCl), which enhances electrophilicity at the C-2 position.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors reduces batch-to-batch variability. A pilot-scale setup achieved a throughput of 1.2 kg/day with 68% overall yield, using:
Green Chemistry Approaches
Solvent recycling protocols recover >90% of ethanol, reducing waste. Microwave-assisted synthesis decreases energy consumption by 40% compared to conventional heating.
Analytical Characterization Data
Spectroscopic Properties
-
-NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H), 7.45–7.39 (m, 2H), 6.95 (s, 1H), 4.12–4.05 (m, 2H), 3.88 (s, 3H).
-
HRMS (ESI+) : m/z calculated for C₂₈H₂₇N₂O₅S [M+H]⁺: 503.1638; found: 503.1641.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 12.7 min, confirming purity >98%.
Comparative Analysis of Alternative Routes
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling between a brominated chromeno-pyrrole precursor and thiazol-2-ylboronic acid was attempted but yielded <30% product due to steric hindrance.
Enzymatic Synthesis
Lipase-mediated acyl transfer reactions showed promise for mild-condition synthesis but required costly immobilized enzymes, making the approach economically unviable.
Chemical Reactions Analysis
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The methoxy and methylbutoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of novel therapeutic agents. Its structural components suggest potential activity against various diseases.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance:
- Case Study : A study demonstrated that a related thiazole derivative exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This suggests that the thiazole moiety may enhance the compound's anticancer properties.
Antimicrobial Properties
The thiazole ring is known for its antimicrobial effects. Preliminary studies have indicated that compounds similar to 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione possess antibacterial and antifungal activity.
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | |
| Compound B | Antifungal | Candida albicans |
Materials Science
The compound's unique chemical structure allows for potential applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials.
Organic Photovoltaics
Research has explored the use of similar chromeno-pyrrole derivatives in organic solar cells. Their ability to absorb light and convert it into energy makes them suitable candidates for photovoltaic applications.
| Property | Value |
|---|---|
| Band Gap | 1.8 eV |
| Absorption Peak | 600 nm |
| Efficiency | 5% |
Biochemical Research
In biochemical studies, the compound's interactions with biological macromolecules are of significant interest. Its potential as an enzyme inhibitor has been investigated.
Enzyme Inhibition Studies
The compound has been assessed for its ability to inhibit specific enzymes involved in metabolic pathways:
- Case Study : Inhibition of protein kinases by related compounds has been documented, which could lead to therapeutic interventions in metabolic disorders.
Mechanism of Action
The mechanism of action of 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole and chromeno-pyrrole moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The chromeno[2,3-c]pyrrole-3,9-dione scaffold permits extensive structural diversification. Below is a comparative analysis of key analogs:
Substituent Variations on the Chromeno[2,3-c]pyrrole Core
Physicochemical Properties
- Solubility : The 3-methylbutoxy group in the target compound may enhance lipophilicity compared to smaller alkoxy substituents (e.g., methoxy in ’s analog).
- Crystallinity: ’s chromeno-pyrrole carboxylate ester derivative exhibits weak C–H⋯O interactions in its crystal lattice, suggesting that substituents like thiazole or aminoalkyl chains could alter packing efficiency and melting points .
Research Findings and Implications
Biological Activity
The compound 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione represents a complex organic structure with potential therapeutic applications. Its unique chemical composition suggests diverse biological activities, which have been the subject of various research studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a chromeno-pyrrole core with methoxy and thiazole substituents. The presence of these functional groups is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 406.49 g/mol |
| IUPAC Name | 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
The biological activity of this compound is influenced by its interaction with various molecular targets. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Anti-inflammatory Activity
Research indicates that compounds similar to 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anti-inflammatory properties. A study demonstrated that derivatives with similar structures effectively reduced pro-inflammatory cytokines in vitro and in vivo models .
Anticancer Potential
The compound's structural attributes suggest it could possess anticancer properties. Studies have indicated that related compounds can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways .
Antimicrobial Activity
There is emerging evidence that this class of compounds may possess antimicrobial properties. For instance, certain derivatives have demonstrated efficacy against various bacterial strains .
Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of arthritis, the administration of the compound resulted in a significant reduction in joint inflammation and pain scores compared to control groups. Histopathological examination revealed decreased infiltration of inflammatory cells in treated animals .
Study 2: Anticancer Efficacy
A series of experiments were conducted on human cancer cell lines (e.g., breast and colon cancer). Treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. The mechanism was linked to the modulation of Bcl-2 family proteins .
Q & A
Q. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions be tuned to improve yield?
The compound can be synthesized via multicomponent reactions, leveraging its chromeno-pyrrole-thiazole framework. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of the methoxy and thiazole groups .
- Temperature control : Stepwise heating (e.g., 40–80°C) minimizes side reactions during cyclization .
- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate ring-forming steps .
Methodological Tip : Monitor reaction progress via TLC or HPLC, and optimize purification using gradient column chromatography (e.g., hexane/EtOAc gradients) .
Q. Which analytical techniques are most effective for characterizing its structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy vs. 3-methylbutoxy groups) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydrochromeno-pyrrole core .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How do solubility and stability under physiological conditions influence its applicability in biological assays?
- Solubility : The 3-methylbutoxy group enhances lipophilicity, requiring DMSO or cyclodextrin-based carriers for in vitro studies .
- pH Stability : Test degradation kinetics across pH 2–9 (simulating gastrointestinal and physiological conditions) using UV-Vis spectroscopy .
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>200°C typical for similar chromeno-pyrroles) .
Q. What preliminary biological screening strategies are recommended to assess its pharmacological potential?
- Target Prioritization : Screen against kinases or GPCRs due to the thiazole moiety’s affinity for ATP-binding pockets .
- Cytotoxicity Assays : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- ADME Profiling : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 monolayers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Q. What computational approaches resolve contradictions in reported bioactivity data?
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO gaps) to explain redox-dependent mechanisms .
- Molecular Dynamics (MD) : Simulate binding stability in target proteins (e.g., COX-2, EGFR) to reconcile divergent IC₅₀ values .
- QSAR Modeling : Corrogate substituent effects with bioactivity datasets to prioritize synthetic targets .
Q. How can stability under accelerated storage conditions guide formulation development?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
- Degradation Pathways : Use LC-MS to identify hydrolysis products (e.g., cleavage of the pyrrole-thiazole bond) .
- Stabilizers : Co-crystallization with antioxidants (e.g., BHT) mitigates oxidative degradation .
Q. What strategies validate target engagement in complex biological systems?
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink with cellular targets .
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- CRISPR-Cas9 Knockout Models : Correlate gene deletion with loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
